Ethyl 1,9-dihydroxyacridine-2-carboxylate
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Overview
Description
Ethyl 1,9-dihydroxyacridine-2-carboxylate is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,9-dihydroxyacridine-2-carboxylate typically involves the Pfitzinger reaction, which is a well-known method for preparing acridine derivatives. This reaction involves the condensation of 2,4,6-trihydroxytoluene (methylphloroglucinol) with ethyl acetoacetate in the presence of a base, followed by cyclization to form the acridine ring . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,9-dihydroxyacridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridine ring can be reduced under specific conditions to form dihydroacridines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated or alkylated acridine derivatives.
Scientific Research Applications
Ethyl 1,9-dihydroxyacridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1,9-dihydroxyacridine-2-carboxylate primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound may also generate reactive oxygen species (ROS) upon exposure to light, contributing to its cytotoxic effects . Molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
9-Aminoacridine: Known for its antiseptic properties and use in microbiology.
Uniqueness
Ethyl 1,9-dihydroxyacridine-2-carboxylate stands out due to its unique combination of hydroxyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 1-hydroxy-9-oxo-10H-acridine-2-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-21-16(20)10-7-8-12-13(15(10)19)14(18)9-5-3-4-6-11(9)17-12/h3-8,19H,2H2,1H3,(H,17,18) |
InChI Key |
MQGCAUSLXJAAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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